molecular formula C17H14F3N3O8S B2445996 2,6-Dinitro-4-(trifluoromethyl)phenyl 4-(morpholinosulfonyl)phenyl ether CAS No. 262439-64-5

2,6-Dinitro-4-(trifluoromethyl)phenyl 4-(morpholinosulfonyl)phenyl ether

Cat. No.: B2445996
CAS No.: 262439-64-5
M. Wt: 477.37
InChI Key: ALMRGTLMZKFHHQ-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-(trifluoromethyl)phenyl 4-(morpholinosulfonyl)phenyl ether is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, a trifluoromethyl group, and a morpholinosulfonyl group, making it a subject of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

4-[4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O8S/c18-17(19,20)11-9-14(22(24)25)16(15(10-11)23(26)27)31-12-1-3-13(4-2-12)32(28,29)21-5-7-30-8-6-21/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMRGTLMZKFHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dinitro-4-(trifluoromethyl)phenyl 4-(morpholinosulfonyl)phenyl ether typically involves multi-step organic reactions. The process begins with the nitration of 4-(trifluoromethyl)phenyl ether to introduce nitro groups at the 2 and 6 positions. This is followed by the sulfonation of the phenyl ring to attach the morpholinosulfonyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution reactions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitro-4-(trifluoromethyl)phenyl 4-(morpholinosulfonyl)phenyl ether undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ether linkage and sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted ethers or sulfonamides.

Scientific Research Applications

2,6-Dinitro-4-(trifluoromethyl)phenyl 4-(morpholinosulfonyl)phenyl ether has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Dinitro-4-(trifluoromethyl)phenyl 4-(morpholinosulfonyl)phenyl ether involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the trifluoromethyl and morpholinosulfonyl groups can influence the compound’s lipophilicity and binding affinity to various targets. These interactions can modulate biological pathways and result in specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dinitro-4-(trifluoromethyl)phenyl phthalimide
  • 2,6-Dinitro-4-(trifluoromethyl)phenyl phosphonic acid monobutyl ester

Uniqueness

Compared to similar compounds, 2,6-Dinitro-4-(trifluoromethyl)phenyl 4-(morpholinosulfonyl)phenyl ether is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and reactivity, making it a valuable tool in various research and industrial applications.

Biological Activity

2,6-Dinitro-4-(trifluoromethyl)phenyl 4-(morpholinosulfonyl)phenyl ether (CAS Number: 262439-64-5) is a compound that has garnered attention for its potential biological activities. Its structural components suggest mechanisms of action that may influence various biological pathways, particularly in the context of enzyme inhibition and cytotoxicity.

Chemical Structure and Properties

The molecular formula for this compound is C17H14F3N3O8SC_{17}H_{14}F_{3}N_{3}O_{8}S, with a molecular weight of 477.37 g/mol. The presence of the trifluoromethyl group is notable as it often enhances biological activity due to increased metabolic stability and lipid solubility, thus improving membrane permeability and interaction with biological targets .

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Enzyme Inhibition : The compound may interact with cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways. Studies have shown that related compounds can moderately inhibit COX-2 and LOX enzymes, suggesting potential anti-inflammatory properties .
  • Cytotoxicity : Preliminary assessments indicate that this compound could exhibit cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells. The presence of electron-withdrawing groups like trifluoromethyl enhances the interaction with cellular targets, potentially leading to increased cytotoxicity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionModerate inhibition of COX-2
Enzyme InhibitionModerate inhibition of LOX-5/15
CytotoxicityEffective against MCF-7 cells
CytotoxicityEffective against HEK293 cells

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding Interactions : The trifluoromethyl group facilitates hydrogen bonding with amino acid residues in target proteins, enhancing binding affinity and biological activity .
  • Lipophilicity : The compound's lipophilic nature allows for better membrane penetration, which is crucial for its cytotoxic effects against cancer cells .

Case Studies

  • Inhibition Studies : A study on related compounds demonstrated that those containing the trifluoromethyl group showed significant inhibition against COX-2 and LOX enzymes. For example, compounds similar in structure exhibited IC50 values indicating moderate activity against these enzymes, supporting the hypothesis that this compound may share similar inhibitory properties .
  • Cytotoxicity Assessment : In vitro studies have shown that derivatives of this compound can induce apoptosis in MCF-7 cells, with mechanisms involving reactive oxygen species (ROS) generation leading to cell death .

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